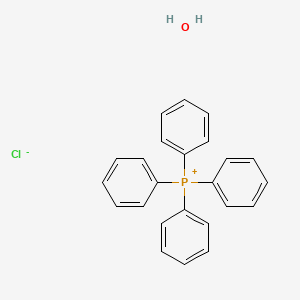
(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl-protected amino group, which is a common protecting group in peptide synthesis due to its stability under various reaction conditions and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (S)-4-amino-4-phenylbutanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes:
Bulk Reactors: Using large reactors to handle significant quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to improve reaction efficiency and yield.
Automated Purification: Utilizing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide and N-hydroxysuccinimide to form peptide bonds.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.
Dicyclohexylcarbodiimide and N-Hydroxysuccinimide: Commonly used in peptide coupling reactions.
Organic Solvents: Dichloromethane, dimethylformamide, and methanol are frequently used solvents.
Major Products Formed
Free Amine: Obtained after deprotection of the tert-butoxycarbonyl group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Aplicaciones Científicas De Investigación
(S)-4-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used in the synthesis of peptides and peptidomimetics.
Drug Development: Serves as an intermediate
Propiedades
IUPAC Name |
(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLPDLBZBHAMPD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,7-dibroMo-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B8136592.png)





![4,7-dibromo-6-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B8136635.png)

